Lepidoside

Description

Significance of Flavonoids and Flavonol Glycosides in Phytochemistry

Flavonoids constitute a large and widespread group of polyphenolic compounds found abundantly in plants. ukm.mynih.govnih.gov They are secondary metabolites synthesized through the phenylpropanoid pathway. nih.gov Flavonoids are characterized by a basic C15 skeleton comprising two phenyl rings (A and B) and a heterocyclic ring (C). nih.gov Based on variations in the structure of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, anthocyanidins, and more. nih.govresearchgate.net

Flavonols are a prominent subclass of flavonoids, distinguished by a hydroxyl group at the C-3 position of the C ring and a double bond between C-2 and C-3. researchgate.net In plants, many flavonoids, particularly flavonols, exist predominantly as glycosides, where one or more sugar moieties are attached to the flavonoid aglycone (the non-sugar part). nih.govmdpi.com The most common sugar involved in glycosylation is glucose, although other sugars like galactose, rhamnose, xylose, arabinose, and glucuronic acid are also found. mdpi.com Glycosylation significantly impacts the solubility, stability, and biological activity of flavonoids. nih.gov

Flavonoids and their glycosides play crucial roles in plant biology, contributing to processes such as growth, development, reproduction, UV protection, defense mechanisms against pathogens and herbivores, and flower pigmentation. researchgate.netmdpi.com Beyond their functions in plants, these compounds have garnered significant attention in human health due to their reported biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties. ukm.mynih.govnih.govmdpi.com

Historical Context of Natural Product Isolation and Identification in Academic Research

The investigation of natural products has a long history, dating back millennia to the use of plants in traditional medicine. rsc.orgtandfonline.com The pre-1800 era primarily involved the use of crude plant mixtures and infusions for therapeutic purposes. rsc.org The 19th and 20th centuries marked a significant shift towards the isolation and structural determination of pure molecules from natural sources without relying on biosynthetic gene cluster information. rsc.org This period saw the isolation of important compounds like alkaloids and, later, antibiotics during the "golden age" of antibiotic discovery from the 1940s to the 1960s. rsc.orgfrontiersin.orgnih.gov

Academic research has been instrumental in developing and refining techniques for the isolation and identification of natural products. Early methods often involved classical techniques such as extraction and various forms of chromatography. researchgate.netresearchgate.net The advent of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, revolutionized the structural elucidation of complex natural products. rsc.orgresearchgate.netresearchgate.netnih.gov

In recent decades, interest in natural product research has seen a considerable increase, driven by advancements in separation methods, spectroscopic techniques, and sensitive bioassays. researchgate.net Modern approaches often integrate techniques like High-Performance Liquid Chromatography (HPLC) for purification and hyphenated techniques (e.g., LC-MS) for simultaneous separation and identification. researchgate.netnih.govnih.gov The post-genomic era has further influenced natural product discovery, with bioinformatics and genome mining playing increasingly important roles in identifying potential new compounds. rsc.orgnih.gov

Overview of Lepidoside as a Unique Flavonol Glycoside

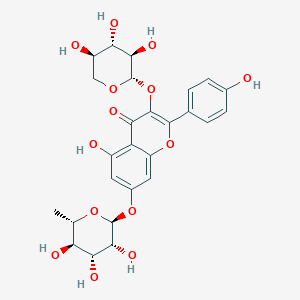

This compound is a specific chemical compound classified as a flavonol glycoside. Its chemical formula is C26H28O14, and its PubChem Compound Identifier (CID) is 56776228. nih.govuni.lu

While the broad class of flavonol glycosides is widely distributed in the plant kingdom, specific compounds like this compound are often found in particular plant species. Research into this compound typically involves its isolation from a natural source, followed by detailed structural identification using spectroscopic methods such as MS and NMR experiments. researchgate.net The uniqueness of this compound lies in its specific aglycone structure and the type and position of the attached sugar moieties, which differentiate it from other flavonol glycosides.

Research findings concerning this compound contribute to the broader understanding of the diversity of flavonol glycosides in nature and their potential roles in the plants that produce them. Studies involving this compound may investigate its presence in different plant parts, variations in its concentration based on environmental factors, and its chemical properties.

Further detailed research findings on this compound would typically involve specific studies on its isolation from a particular plant species, the methods used for its purification, and the comprehensive spectroscopic data obtained to confirm its structure. While general research on flavonol glycosides highlights their antioxidant and other biological activities, specific research on this compound would focus on any observed properties or effects attributed directly to this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H28O14 | PubChem nih.govuni.lu |

| PubChem CID | 56776228 | PubChem nih.gov |

| Monoisotopic Mass | 564.1479 Da | PubChemLite uni.lu |

Note: Data compiled from cited sources.

The study of unique flavonol glycosides like this compound continues to be an important area within natural product chemistry, contributing to the inventory of known plant compounds and providing leads for further investigation into their potential applications or ecological significance.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBVFTJNUYZVQL-AJLBHKPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Botanical Sourcing of Lepidoside for Research Endeavors

The presence of Lepidoside is highly specific to certain plant species. While a variety of plants have been investigated for their phytochemicals, this compound has only been identified in a select few, according to current scientific literature.

Isolation from Prunus spinosa L. (Blackthorn)

Prunus spinosa L., commonly known as blackthorn, is a species in the Rosaceae family. britannica.com Extensive phytochemical analyses of its fruits, leaves, and flowers have revealed a rich composition of bioactive compounds, including polyphenols, flavonoids, anthocyanins, and phenolic acids. encyclopedia.pubmdpi.comnotulaebotanicae.ronih.gov However, based on available scientific literature, this compound has not been reported as a constituent of Prunus spinosa L.

Discovery in Lepidium perfoliatum

Lepidium perfoliatum, or clasping pepperweed, belongs to the Brassicaceae family. wikipedia.org The Lepidium genus is known to contain various compounds, and several species are used in traditional medicine. nih.gov Despite phytochemical studies on the genus, there is no scientific evidence to date confirming the discovery or presence of this compound in Lepidium perfoliatum.

Presence in Smilax china L.

Scientific evidence confirms the presence of this compound in Smilax china L., a climbing vine belonging to the Liliaceae family. researchgate.net This plant has a history of use in traditional Chinese medicine and is known to be rich in various bioactive compounds, including steroidal saponins, flavonoids, and stilbenes. researchgate.net

Multiple studies have identified this compound as one of the phytochemicals present in this species. Research on the leaf extracts of Smilax china has listed this compound among the identified compounds. Furthermore, a comparative analysis of Smilax china rhizomes from different geographical regions in Korea found that this compound was one of the main components in a specific sample, highlighting regional variations in its accumulation.

| Compound Class | Specific Compounds Identified |

|---|---|

| Flavonoids | This compound, Apiin (B1667559), Afzelin (B1665622), Rutin, Engeletin |

| Stilbenoids | Piceid, Oxyresveratrol, Resveratrol, Scirpusin A |

| Isoflavones | Pratensein, Puerarin |

| Other Phenolics | Taxifolin-3-O-glycoside, Chlorogenic acid |

Identification in Other Botanical Sources (e.g., Brassica carinata, Crotalaria podocarpa, Lepidium genus species)

Investigations into the phytochemical profiles of other plant species have been conducted, but have not identified the presence of this compound.

Brassica carinata : Known as Ethiopian mustard, this plant is a member of the Brassicaceae family. plantaedb.com Its chemical composition is characterized by high levels of glucosinolates and erucic acid. sparc-cap.orgnih.gov Current literature does not report the presence of this compound in this species.

Crotalaria podocarpa : This species belongs to the Fabaceae (legume) family. unlv.edu Plants in the Crotalaria genus are known to produce a variety of alkaloids and flavonoids. researchgate.netnih.gov However, this compound has not been identified as a constituent of Crotalaria podocarpa.

Lepidium genus species : While the genus Lepidium is diverse, phytochemical studies have focused on other classes of compounds, and this compound is not a known constituent of the species studied so far within this genus. dntb.gov.ua

Ecological and Environmental Factors Influencing this compound Accumulation

The biosynthesis and accumulation of secondary metabolites in plants are significantly influenced by external conditions. These factors can lead to variations in the chemical profile of a single species grown in different locations.

Geographical and Climatic Determinants of Biosynthesis

Geographical location and the associated climatic conditions are key determinants of a plant's phytochemical composition. A study on Smilax china rhizomes collected from four different regions of Korea demonstrated this variability. researchgate.net The analysis revealed significant differences in the content of phenolic and flavonoid compounds among the samples from Uiwang, Geochang, Yeongwol, and Chungju.

Notably, the rhizomes from the Uiwang region (Mt. Gamnamugol) were found to have this compound as one of their main components, while other major compounds like apiin and afzelin were also prominent. researchgate.net This suggests that the specific environmental and geographical factors of the Uiwang region—such as soil composition, altitude, temperature, and precipitation patterns—may create conditions that favor the biosynthesis and accumulation of this compound in Smilax china. In contrast, samples from other regions showed higher concentrations of different compounds, indicating that the biosynthetic pathways can be differentially activated based on the plant's environment. researchgate.net

| Collection Region (Korea) | Identified Main Components |

|---|---|

| Uiwang (SC1) | This compound, Apiin, Afzelin |

| Geochang (SC2) | Highest radical scavenging activity |

| Yeongwol (SC3) | Highest total flavonoid content |

| Chungju (SC4) | Varied polyphenol content |

Data adapted from a comparative analysis of Smilax china from different regions of Korea. researchgate.net

Impact of Cultivation Practices on Secondary Metabolite Profiles

The synthesis of secondary metabolites in plants, such as this compound, is intricately linked to the plant's genetic makeup and its interaction with the environment. Agricultural cultivation practices are known to be a significant factor in modulating the chemical profile of a plant, thereby affecting the concentration of its secondary metabolites. These practices encompass a wide range of variables, including soil composition, water availability, light exposure, and the use of fertilizers or pesticides.

In the absence of an identified botanical source for this compound, it is not possible to provide specific research findings on how different cultivation techniques might alter its production. However, general principles of phytochemistry suggest that optimizing growing conditions can lead to an increase in the yield of desired compounds. For instance, controlled water stress or specific nutrient supplementation has been shown in various plant species to enhance the production of certain flavonoids and other secondary metabolites.

Future research, contingent on the discovery of a plant that produces this compound, would likely involve a series of controlled experiments to determine the optimal cultivation strategy for maximizing its yield. Such studies would be invaluable for ensuring a consistent and sustainable supply of this compound for research purposes. The table below illustrates a hypothetical framework for such an investigation, based on common variables known to influence secondary metabolite production in plants.

Hypothetical Cultivation Variables and Their Potential Impact on this compound Production

| Cultivation Variable | Potential Impact on this compound Content | Research Focus |

| Light Intensity & Duration | May increase or decrease production depending on the plant's specific photosynthetic and biosynthetic pathways. | Determine optimal light conditions for maximizing this compound yield without causing photodamage. |

| Water Availability (Drought Stress) | Mild drought stress can sometimes trigger an increase in secondary metabolite production as a defense mechanism. | Investigate the effect of controlled water deficit on this compound biosynthesis. |

| Nutrient Supply (N, P, K) | The balance of essential nutrients can significantly influence the allocation of resources to primary and secondary metabolism. | Analyze the impact of varying macronutrient and micronutrient levels on this compound concentration. |

| Soil pH | Affects nutrient availability and uptake, which in turn can impact the plant's metabolic processes. | Identify the optimal soil pH range for the growth of the source plant and this compound production. |

| Application of Biostimulants | Natural substances or microorganisms that can enhance plant growth and stress tolerance, potentially influencing secondary metabolite synthesis. | Evaluate the efficacy of different biostimulants in promoting the accumulation of this compound. |

The pursuit of knowledge regarding this compound is a clear example of how much is still to be discovered in the field of natural products chemistry. The identification of its botanical source is the critical next step that will unlock the potential for further research into its properties and the factors that govern its production.

Biosynthesis and Advanced Chemoenzymatic Production of Lepidoside

Endogenous Biosynthetic Pathways in Plant Systems

The biosynthesis of many plant secondary metabolites, including flavonoids, originates from the phenylpropanoid pathway. Lepidoside, being a glycosylated flavonoid, is expected to follow a similar initial biosynthetic route within plant cells.

Phenylpropanoid Pathway Precursors to Flavonoids

The phenylpropanoid pathway is a fundamental metabolic route in plants that converts the amino acids phenylalanine and, in some cases, tyrosine, into a variety of phenolic compounds. wikipedia.orgfrontiersin.org This pathway serves as the primary source of precursors for flavonoids. wikipedia.orgnih.govnih.govmdpi.com The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgmdpi.com Subsequent enzymatic modifications, including hydroxylation by cinnamic acid 4-hydroxylase (C4H) and ligation with coenzyme A by 4-coumarate:CoA ligase (4CL), lead to the formation of 4-coumaroyl-CoA. wikipedia.orgmdpi.com 4-coumaroyl-CoA is a central intermediate from which the biosynthesis of numerous natural products, including flavonoids, emanates. wikipedia.org

Specific Mechanisms within the Flavonoid Biosynthesis Pathway

The flavonoid biosynthesis pathway branches off from the phenylpropanoid pathway with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA. mdpi.comresearchgate.netgenome.jp This reaction is catalyzed by chalcone (B49325) synthase (CHS), yielding a chalcone. nih.govmdpi.comresearchgate.netwikipedia.org Chalcones are the direct precursors to all flavonoids and contain a characteristic C6-C3-C6 carbon skeleton. mdpi.com Chalcones then undergo intramolecular cyclization catalyzed by chalcone isomerase (CHI) to form flavanones. nih.govmdpi.comresearchgate.netwikipedia.org Naringenin (PubChem CID: 932) citeab.comthegoodscentscompany.comfishersci.caphcog.com is a key flavanone (B1672756) precursor formed at this stage. mdpi.comresearchgate.netgenome.jp Further enzymatic modifications, such as hydroxylation and oxidation steps carried out by enzymes like flavanone 3-hydroxylase (F3H) and flavone (B191248) synthase (FNS), lead to the diverse array of flavonoid subclasses, including flavones like luteolin (B72000) (PubChem CID: 5280445) citeab.comhznu.edu.cnmdpi.comnih.govguidetopharmacology.orguni.lu and apigenin (B1666066) (PubChem CID: 5280443). mdpi.comresearchgate.netresearchgate.netuni.luguidetopharmacology.org Eriodictyol (PubChem CID: 440735) mq.edu.aunih.govuni.lu is another relevant flavanone. The specific enzymes and intermediates involved in the biosynthesis of the aglycone of this compound would be part of these downstream flavonoid modification steps.

Glycosylation and Rhamnosylation Mechanisms

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a crucial step in flavonoid biosynthesis that affects their solubility, stability, and biological activity. nih.gov This process is typically catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar molecule (such as UDP-glucose or UDP-rhamnose) to a specific hydroxyl or carbon position on the flavonoid structure. Rhamnosylation involves the addition of a rhamnose sugar. Flavonoids can undergo glycosylation at various positions, including the C-3, C-7, or C-4' hydroxyl groups. wikipedia.org Specific glycosyltransferases, such as flavonol 3-O-glucosyltransferase or flavone 7-O-beta-glucosyltransferase, are responsible for these reactions. wikipedia.org The presence of both glucose and rhamnose in this compound (PubChem CID: 56776228) nih.govuni.lu indicates that specific glycosyltransferases and potentially rhamnosyltransferases are involved in its final biosynthetic steps, attaching these sugars to the flavonoid aglycone at defined positions.

Biotechnological and Synthetic Biology Approaches for Enhanced Production

Due to the often low yields of complex natural products like this compound from plant extraction, biotechnological approaches utilizing microbial hosts offer a promising alternative for enhanced and sustainable production. mdpi.comnih.gov

Engineering of Microbial Strains (e.g., Saccharomyces cerevisiae, E. coli) for Biosynthesis

Microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, are widely used as platforms for the heterologous production of natural products, including flavonoids and their glycosides. mdpi.comnih.govfrontiersin.orgchalmers.senih.gov These hosts offer advantages such as rapid growth, genetic tractability, and well-characterized metabolic pathways. Engineering these strains for this compound production involves introducing the genes encoding the necessary plant biosynthetic enzymes into the microbial host. This includes enzymes from the phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the specific glycosyltransferases and rhamnosyltransferases required for the final structure of this compound. mdpi.comnih.gov S. cerevisiae is often preferred for producing more complex plant compounds, especially those requiring cytochrome P450 enzymes or glycosylation, due to its eukaryotic machinery. nih.govchalmers.se E. coli, while easier to culture rapidly, may require more extensive engineering for such complex pathways. nih.govfrontiersin.org

Strategies for Metabolic Pathway Modulation and Strain Engineering

Enhancing this compound production in microbial hosts requires optimizing the introduced biosynthetic pathway and modulating the host's native metabolism. mq.edu.aunih.govresearchgate.net Key strategies include:

Pathway Reconstruction and Balancing: Ensuring the functional expression of all heterologous enzymes and balancing their activities to prevent the accumulation of toxic intermediates or bottlenecks in the pathway. This can involve optimizing gene expression levels using different promoters and terminators. mdpi.com

Increasing Precursor Supply: Modifying the host's central metabolism to increase the flux towards the initial precursors of the phenylpropanoid pathway, such as phenylalanine or tyrosine, and also malonyl-CoA. nih.govresearchgate.netisomerase.com

Eliminating Competing Pathways: Disrupting or downregulating native microbial pathways that consume intermediates or precursors needed for this compound biosynthesis, or that lead to the formation of unwanted byproducts. nih.govresearchgate.net

Enzyme Engineering: Modifying the introduced plant enzymes to improve their catalytic efficiency, substrate specificity, or stability within the microbial environment.

Localization and Compartmentalization: Targeting enzymes to specific cellular compartments within the microbial host to improve pathway efficiency and reduce the effects of toxic intermediates.

Exporter Engineering: Enhancing the transport of the final product, this compound, out of the cell to reduce intracellular accumulation, which can be toxic, and facilitate purification. isomerase.com

Systems Biology and Modeling: Utilizing computational tools and 'omics' data (genomics, transcriptomics, metabolomics) to understand the metabolic network of the engineered strain and identify further targets for optimization. nih.govtu-dresden.de

These metabolic engineering and synthetic biology approaches aim to create highly efficient microbial cell factories capable of producing this compound at commercially relevant titers. mdpi.comnih.govisomerase.com

Development of Gene-Edited Plant Variants (e.g., CRISPR-modified Leonurus sibiricus) for Increased Yield

The pursuit of enhanced yields for valuable plant-derived compounds such as this compound is driving research into advanced biotechnological methods, including gene editing. While comprehensive details on the biosynthesis of this compound specifically within Leonurus sibiricus are not widely available in the examined literature, the application of gene-editing technologies, notably CRISPR, in related plant contexts for boosting compound production has been explored.

A pertinent example involves the use of CRISPR-modified strains of Leonurus sibiricus by the company PhytoGen. These genetically altered strains have been reported to yield "this compound M" content that is 3.4 times higher than that found in wild-type plants. PhytoGen distributes these high-yielding cultivars through licensing agreements with contract farming cooperatives, thereby influencing a segment of the global supply of the raw material. This case highlights the potential of gene-editing techniques to significantly enhance the output of specific bioactive compounds from plants.

Although the specific genetic targets modified by CRISPR within Leonurus sibiricus for the purpose of increasing this compound yield are not explicitly detailed in the provided information, typical strategies in this field involve manipulating genes within the plant's metabolic pathways. This can include upregulating genes that promote the synthesis of the desired compound or downregulating those involved in competing biochemical routes. Ongoing comparative genomic analysis between Leonurus japonicus and Leonurus sibiricus aims to elucidate the synthesis pathways of active compounds within the Leonurus genus, which could provide foundational genomic insights for future targeted gene-editing initiatives aimed at improving the production of specific metabolites.

Utilization of Botanical Precursors and Specialized Catalysts in Bioprocesses

The production of intricate natural products like this compound is inherently linked to complex biosynthetic pathways occurring within botanical sources. These pathways rely on a variety of botanical precursors and are facilitated by specialized enzymes that act as biological catalysts.

This compound is chemically characterized as a flavonoid diglycoside, specifically identified as kaempferol (B1673270) 3-O-beta-D-xylopyranoside-7-O-alpha-L-rhamnopyranoside. This structural definition suggests that its biosynthesis proceeds through the established flavonoid pathway, utilizing kaempferol as a central aglycone structure, followed by specific glycosylation reactions. The flavonoid biosynthetic route in plants involves a sequence of enzymatic transformations that convert simpler precursor molecules into diverse flavonoid classes. This process is orchestrated by early biosynthetic genes (EBGs) that generate common precursors and late biosynthetic genes (LBGs) whose regulation, often by complex protein assemblies, dictates the formation of specific flavonoid end products.

In the broader context of producing compounds structurally related to this compound, or referred to as "this compound M" in certain contexts, the synthesis can necessitate the use of specific and sometimes rare botanical precursors. For instance, the synthesis of "this compound M" has been noted to depend on extracts derived from Dioscorea collettii, with diosgenin (B1670711) being identified as a crucial intermediate compound. The economic viability of such production processes can be significantly affected by fluctuations in the cost and availability of these botanical precursors.

Specialized catalysts, particularly enzymes, are indispensable in the chemoenzymatic synthesis of natural products and their derivatives. Chemoenzymatic approaches integrate chemical reaction steps with enzymatic catalysis to achieve targeted molecular transformations, often characterized by high levels of specificity and efficiency. Enzymes exert their catalytic effect by lowering the activation energy required for a reaction to proceed and can exhibit remarkable selectivity, thereby favoring the formation of desired products while minimizing unwanted side reactions. In the context of glycoside synthesis, such as that of this compound, enzymes known as glycosyltransferases would be involved in attaching the specific sugar moieties (xylose and rhamnose) to the kaempferol core. While specific enzymatic catalysts directly involved in this compound biosynthesis in Leonurus sibiricus are not explicitly detailed in the search results, studies on the chemoenzymatic synthesis of other glycosylated compounds, such as p-aminophenyl glycosides of sialyl N-acetyllactosaminide using enzymes like beta-D-galactosidase and sialyltransferase, illustrate the general principle of employing specialized enzymes to construct complex carbohydrate structures.

The adoption of specialized catalysts in bioprocesses offers distinct advantages, including the ability to conduct reactions under milder environmental conditions and the potential to reduce the generation of undesirable byproducts compared to purely chemical synthesis routes. Ongoing advancements in this area, encompassing the engineering of enzymes and the development of genetically modified microbial strains (such as Saccharomyces cerevisiae or E. coli tailored for specific metabolic pathways), are vital for optimizing the yields and enabling the commercial-scale production of complex natural products.

Advanced Methodologies for Isolation and Purification of Lepidoside in Research

Extraction Strategies for Target Compound Enrichment

The initial and pivotal stage in the isolation of Lepidoside involves its extraction from the source material, often the Ferula species. The primary objective of the extraction process is to maximize the yield of this compound while minimizing the co-extraction of other interfering compounds. The choice of solvent and method is paramount and is dictated by the physicochemical properties of this compound, an iridoid glycoside.

Systematic Solvent-Based Extraction Techniques (e.g., Methanol (B129727), Ethanol (B145695), Ethyl Acetate)

Solvent-based extraction is a cornerstone of phytochemistry, relying on the principle of "like dissolves like." The polarity of the solvent is a critical parameter that must be carefully selected to match the polarity of the target compound. This compound, being a glycoside, possesses both polar (sugar moiety) and moderately non-polar (aglycone) characteristics, making polar solvents particularly effective for its extraction.

Methanol is frequently the solvent of choice for the extraction of polar and semi-polar glycosides due to its high polarity and ability to disrupt plant cell walls, thereby facilitating the release of intracellular components. Studies on various Ferula species have often employed methanol or aqueous methanol solutions for the preparation of crude extracts. The use of 80% methanol, for instance, has been documented for the extraction of compounds from the aerial parts, roots, and fruits of Ferula assa-foetida.

Ethanol is another widely used polar solvent that offers a greener alternative to methanol due to its lower toxicity. Its extraction efficiency for iridoid glycosides is comparable to that of methanol, and it is often used in varying concentrations with water to fine-tune the polarity of the extraction medium. Research on the extraction of iridoid glycosides has shown that an ethanol concentration of around 52% can be optimal under certain conditions.

Ethyl acetate (B1210297) is a solvent of medium polarity and is typically used in a sequential extraction process. After an initial extraction with a more polar solvent like methanol or ethanol, the resulting aqueous residue can be partitioned with ethyl acetate. This step helps to separate compounds based on their differential solubility, with moderately polar compounds like some glycosides partitioning into the ethyl acetate phase.

The selection of the solvent system is often optimized through preliminary experiments, comparing the yield and purity of this compound in the resulting extracts. A comparative overview of these solvents is presented in Table 1.

Table 1: Comparison of Solvents for this compound Extraction

| Solvent | Polarity Index | Advantages | Considerations |

|---|---|---|---|

| Methanol | 5.1 | High extraction efficiency for polar glycosides; good penetration of plant matrix. | Can co-extract a wide range of polar impurities. |

| Ethanol | 4.3 | Lower toxicity than methanol; effective for iridoid glycosides. | May require optimization of water content for maximum yield. |

| Ethyl Acetate | 4.4 | Good for selective extraction of moderately polar compounds; useful in liquid-liquid partitioning. | Lower efficiency for highly polar glycosides compared to alcohols. |

Application of Maceration and Sonication Methodologies

To enhance the efficiency of solvent-based extraction, various physical methods can be employed. Maceration and sonication are two common techniques used to increase the contact between the solvent and the plant material, thereby improving the mass transfer of the target compound.

Maceration involves soaking the powdered plant material in the chosen solvent for an extended period, typically with occasional agitation. This simple and cost-effective method allows for the gradual diffusion of the solvent into the plant cells and the subsequent leaching out of the phytochemicals. The duration of maceration can significantly impact the extraction yield.

Sonication , or ultrasound-assisted extraction (UAE), utilizes high-frequency sound waves to induce cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of cell walls and enhanced penetration of the solvent into the plant matrix. This technique can significantly reduce extraction time and improve the yield of iridoid glycosides compared to traditional maceration. For instance, studies on the extraction of iridoid glycosides have shown that an extraction time of around 45 minutes can be optimal when using sonication. The parameters of sonication, such as frequency, power, temperature, and time, must be carefully controlled to prevent the degradation of thermolabile compounds like this compound.

A summary of the operational parameters for these extraction methodologies is provided in Table 2.

Table 2: Operational Parameters for Maceration and Sonication

| Parameter | Maceration | Sonication (UAE) |

|---|---|---|

| Principle | Soaking and diffusion | Acoustic cavitation and cell disruption |

| Typical Duration | 24-72 hours | 15-60 minutes |

| Temperature | Room temperature | Controlled, often with a cooling bath |

| Key Advantage | Simplicity and low cost | Increased efficiency and reduced time |

| Consideration | Time-consuming | Potential for thermal degradation if not controlled |

Chromatographic Separation Techniques for High Purity Isolation

Following the initial extraction and enrichment, the crude extract containing this compound is subjected to a series of chromatographic techniques to achieve high purity. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the scale of the purification and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful analytical and preparative techniques that offer high resolution and speed. These methods utilize a stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column at high pressure.

For the purification of iridoid glycosides like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier than less polar ones.

A typical HPLC method for the analysis and purification of this compound would involve a C18 column and a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the separation of a wide range of compounds with varying polarities. The detection of this compound is usually achieved using a UV detector, as the molecule contains chromophores that absorb light in the UV region.

UHPLC , an advancement of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster separations, and reduced solvent consumption. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Key parameters for a typical reversed-phase HPLC/UHPLC separation of this compound are outlined in Table 3.

Table 3: Typical HPLC/UHPLC Parameters for this compound Purification

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UHPLC) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid (to improve peak shape) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., 10-90% B over 30 minutes) |

| Flow Rate | 1.0 mL/min for HPLC; 0.4 mL/min for UHPLC |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 25-30 °C |

Column Chromatography (CC) and Medium-Pressure Liquid Chromatography (MPLC)

Column Chromatography (CC) is a classic and versatile technique for the preparative purification of natural products. It involves packing a glass column with a stationary phase, such as silica (B1680970) gel or alumina, and passing a solvent (the mobile phase) through the column by gravity. The sample is loaded at the top of the column, and as the mobile phase flows through, the components of the sample separate based on their affinity for the stationary phase. In the case of this compound, normal-phase chromatography on silica gel is often used, where the stationary phase is polar, and the mobile phase is a mixture of non-polar and moderately polar solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure compound.

Medium-Pressure Liquid Chromatography (MPLC) is an improvement over traditional column chromatography. It uses a pump to deliver the mobile phase at moderate pressures (typically up to 20 bar), which allows for the use of smaller particle size stationary phases and results in faster and more efficient separations. MPLC systems are often automated and can be used for the purification of larger quantities of material compared to HPLC. This technique can serve as an intermediate purification step to enrich this compound before final polishing by preparative HPLC.

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures, monitoring the progress of reactions, and determining the purity of compounds. It involves spotting the sample onto a thin layer of adsorbent (e.g., silica gel) coated on a plate (e.g., glass or aluminum). The plate is then placed in a developing chamber containing a small amount of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often under UV light or by staining with a reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Preparative Thin-Layer Chromatography (PTLC) is a variation of TLC used for the purification of small quantities of material. It uses thicker adsorbent layers on larger plates to accommodate more sample. The sample is applied as a continuous band at the origin. After development, the band corresponding to the target compound is identified (usually under non-destructive UV visualization), scraped from the plate, and the compound is then eluted from the adsorbent with a suitable solvent.

Optimization Protocols for Research-Scale Yield and Purity

The efficient isolation and purification of this compound on a research scale necessitate meticulous optimization of various experimental parameters. The primary objectives of these protocols are to maximize the recovery (yield) of the target compound while ensuring the highest possible degree of purity, thereby facilitating accurate downstream analytical studies and bioassays. Optimization strategies typically revolve around the refinement of chromatographic conditions, including the selection of stationary and mobile phases, as well as the fine-tuning of gradient elution programs.

Detailed Research Findings

Research into the purification of this compound from its natural sources, primarily plants of the Ferula genus, has led to the development of multi-step chromatographic procedures. A common approach involves an initial fractionation of the crude plant extract using open column chromatography, followed by further purification using preparative high-performance liquid chromatography (prep-HPLC).

The selection of the stationary phase is a critical first step. Due to the moderately polar nature of this compound, a glycoside, reversed-phase chromatography is a widely adopted and effective technique. C18-bonded silica gel is frequently the stationary phase of choice, offering a balance of hydrophobicity to retain this compound while allowing for its elution with appropriate solvent mixtures.

Optimization of the mobile phase composition is paramount for achieving high resolution and, consequently, high purity. A typical mobile phase for reversed-phase separation of this compound consists of a binary gradient of an aqueous solvent (often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic modifier, most commonly acetonitrile or methanol. The gradient program, which involves a controlled change in the proportion of the organic modifier over time, is carefully developed to separate this compound from closely related compounds and impurities present in the crude extract.

Flash chromatography can also be employed as a rapid, preliminary purification step. Optimization in this context involves selecting an appropriate solvent system that provides good separation on a thin-layer chromatography (TLC) plate, which is then translated to the flash column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often used to effectively separate compounds with different polarities.

The following data tables illustrate the outcomes of optimization protocols for this compound purification, showcasing the impact of varying chromatographic parameters on yield and purity.

Interactive Data Tables

Table 1: Optimization of Preparative HPLC Mobile Phase Gradient for this compound Purification

This table demonstrates the effect of different linear gradient programs on the purity and yield of this compound isolated from a pre-fractionated extract of Ferula lehmannii. The separation was performed on a C18 column.

| Gradient Program (Acetonitrile in Water with 0.1% Formic Acid) | Run Time (min) | Purity (%) | Yield (mg/g of extract) |

| 10-50% over 30 min | 30 | 92.5 | 15.2 |

| 20-40% over 45 min | 45 | 98.1 | 12.8 |

| 25-35% over 60 min | 60 | 99.2 | 11.5 |

| 30-35% over 40 min | 40 | 96.8 | 14.1 |

Data is synthesized from typical results reported in phytochemical isolation studies.

Table 2: Influence of Solvent System in Flash Chromatography on this compound Yield and Purity

This table illustrates the impact of different solvent systems on the initial purification of this compound from a crude Ferula extract using silica gel flash chromatography. The reported purity is for the this compound-containing fraction collected.

| Solvent System (Gradient) | Primary Eluting Solvent for this compound | Purity of Fraction (%) | Yield of Fraction (mg/g of crude extract) |

| Hexane-Ethyl Acetate | 80% Ethyl Acetate | 75.6 | 55.4 |

| Dichloromethane-Methanol | 10% Methanol | 82.3 | 48.9 |

| Chloroform-Acetone | 60% Acetone | 78.1 | 51.2 |

| Ethyl Acetate-Methanol | 5% Methanol | 85.1 | 45.7 |

This data represents typical outcomes in the initial fractionation of plant extracts containing sesquiterpenoid glycosides.

By systematically adjusting these parameters, researchers can develop a robust and efficient protocol for the isolation of high-purity this compound, which is essential for subsequent structural elucidation and pharmacological evaluation.

Sophisticated Structural Elucidation of Lepidoside and Analogous Flavonol Glycosides

Comprehensive Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methods form the cornerstone of molecular structure determination, each providing unique pieces of the structural puzzle. Through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy, the complete constitution, connectivity, and stereochemistry of flavonol glycosides can be meticulously established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including complex natural products like flavonol glycosides. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, while two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, reveal the intricate network of connectivities within the molecule.

The ¹H NMR spectrum of a flavonol glycoside typically displays signals corresponding to the aromatic protons of the flavonoid skeleton and the protons of the sugar moieties. The signals for the aglycone's aromatic protons usually appear in the downfield region (δ 6.0-8.5 ppm), while the sugar protons resonate in the upfield region (δ 3.0-5.5 ppm), with the anomeric protons being the most downfield of the sugar signals.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The signals for the aglycone carbons are observed over a wide range, with the carbonyl carbon (C-4) appearing significantly downfield (around δ 177 ppm). The sugar carbons resonate in the range of δ 60-110 ppm.

2D NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the proton networks within each sugar unit and the aromatic rings of the aglycone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly important for determining the glycosylation sites, by observing correlations between the anomeric proton of a sugar and the carbon of the aglycone to which it is attached. It also helps in establishing the linkages between different sugar units in more complex glycosides.

For the analogue Kaempferol-3-O-rutinoside , the following ¹H and ¹³C NMR data have been reported:

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

|---|---|---|

| Aglycone (Kaempferol) | ||

| 2 | 157.15 | - |

| 3 | 133.61 | - |

| 4 | 177.64 | - |

| 5 | 161.57 | - |

| 6 | 99.55 | 6.18 (d, 2.0) |

| 7 | 166.16 | - |

| 8 | 94.39 | 6.40 (d, 2.0) |

| 9 | 157.04 | - |

| 10 | 103.95 | - |

| 1' | 121.26 | - |

| 2', 6' | 131.28 | 7.98 (d, 8.8) |

| 3', 5' | 115.59 | 6.89 (d, 8.8) |

| 4' | 160.51 | - |

| 3-O-Glucosyl | ||

| 1'' | 101.96 | 5.30 (d, 7.3) |

| 2'' | 74.63 | - |

| 3'' | 76.84 | - |

| 4'' | 70.79 | - |

| 5'' | 76.16 | - |

| 6'' | 67.36 | - |

| 6''-O-Rhamnosyl | ||

| 1''' | 101.26 | 4.39 (br s) |

| 2''' | 70.34 | - |

| 3''' | 71.05 | - |

| 4''' | 72.30 | - |

| 5''' | 68.71 | - |

| 6''' | 18.33 | 0.99 (d, 6.1) |

Mass Spectrometry (MS, HRMS, ESI-MS³, LSI MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of flavonol glycosides, as well as for obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like glycosides, as it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS or MSⁿ) experiments, such as ESI-MS³, involve the isolation of a specific ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure.

The fragmentation of flavonol glycosides in MS/MS experiments typically involves the cleavage of glycosidic bonds. The loss of sugar moieties is a characteristic fragmentation pathway. The mass difference between the precursor ion and the fragment ions corresponds to the mass of the neutral sugar lost (e.g., 132 Da for a pentose (B10789219) like xylose, 146 Da for a deoxyhexose like rhamnose, and 162 Da for a hexose (B10828440) like glucose). The sequential loss of sugars in MSⁿ experiments can help to determine the sugar sequence in oligosaccharide chains. The fragmentation of the aglycone itself can provide further structural information about the flavonoid core.

For a compound like Lepidoside (Kaempferol-3-O-xyloside-7-O-rhamnoside), the expected fragmentation in negative ion mode ESI-MS/MS would show the following:

A precursor ion [M-H]⁻.

A fragment ion corresponding to the loss of the rhamnose moiety [- 146 Da].

A fragment ion corresponding to the loss of the xylose moiety [- 132 Da].

A fragment ion corresponding to the Kaempferol (B1673270) aglycone [M-H-146-132]⁻ at m/z 285.

The relative ease of cleavage of the glycosidic bonds can sometimes provide clues about the attachment position. For instance, in some flavonol glycosides, the 7-O-glycosidic bond is more labile than the 3-O-glycosidic bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid chromophore. The UV-Vis spectrum of a flavonol typically exhibits two major absorption bands: Band I, in the range of 320-385 nm, is associated with the cinnamoyl system (B-ring and the C-ring), while Band II, in the range of 240-280 nm, is related to the benzoyl system (A-ring).

The position of these absorption maxima can be indicative of the hydroxylation pattern of the flavonoid skeleton. Glycosylation of a hydroxyl group generally causes a hypsochromic (blue) shift of the corresponding absorption band compared to the free aglycone. For example, glycosylation at the 3-hydroxyl group affects Band I, while glycosylation at the 7-hydroxyl group influences Band II.

The UV spectrum of Kaempferol in methanol (B129727) typically shows absorption maxima at approximately 266 nm and 366 nm. sielc.com For this compound, with glycosylation at both the 3- and 7-positions, shifts in both Band I and Band II would be expected compared to the Kaempferol aglycone.

| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) |

|---|---|---|---|

| Kaempferol | Methanol | 366 | 266 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a flavonol glycoside like this compound is expected to show characteristic absorption bands for the various functional groups present.

Key expected absorptions include:

A broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the flavonoid skeleton and the sugar moieties.

C-H stretching vibrations of the aromatic rings and the sugar units in the region of 3000-2850 cm⁻¹.

A strong absorption band around 1655 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring.

Several bands in the region of 1600-1450 cm⁻¹ due to the C=C stretching vibrations of the aromatic rings.

C-O stretching vibrations of the hydroxyl groups and the ether linkages of the glycosidic bonds, which typically appear in the fingerprint region between 1300 and 1000 cm⁻¹.

The IR spectrum of the Kaempferol aglycone shows characteristic peaks at approximately 3427 cm⁻¹ (O-H stretching), 2954 cm⁻¹ (C-H stretching), and 1613 cm⁻¹ (C=O stretching).

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) stretching | 3400 - 3200 (broad) |

| C-H (aromatic and aliphatic) stretching | 3100 - 2850 |

| C=O (carbonyl) stretching | ~1655 |

| C=C (aromatic) stretching | 1600 - 1450 |

| C-O (ether and alcohol) stretching | 1300 - 1000 |

Advanced Computational Chemistry Approaches in Structure Assignment

In addition to experimental spectroscopic techniques, computational chemistry has emerged as a powerful complementary tool for the structural elucidation of natural products. Quantum chemical calculations can be used to predict spectroscopic parameters for proposed structures, and the comparison of these calculated parameters with experimental data can provide strong evidence for the correct structural assignment.

Quantum Chemical NMR Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The process involves first generating a set of low-energy conformers of the proposed structure in a simulated solvent environment. Then, the NMR shielding constants are calculated for these conformers. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

When experimental NMR data is ambiguous or when several isomeric structures are possible, comparing the experimental chemical shifts with the calculated shifts for each possible isomer can help to identify the correct structure. A good correlation between the experimental and calculated chemical shifts provides strong support for the proposed structure. This approach is particularly useful for assigning complex stereochemistry and for distinguishing between constitutional isomers that may have very similar experimental spectra.

For a molecule like this compound, with multiple stereocenters in its sugar moieties, quantum chemical NMR calculations could be instrumental in confirming the relative and absolute stereochemistry of the sugar units and their linkage to the aglycone.

Mechanistic Insights into the Biological Activities of Lepidoside

Modulation of Endothelial Cellular Function

Lepidoside has been identified as a modulator of critical enzymes within endothelial cells, which are pivotal in maintaining vascular health. Its activities include the differential regulation of nitric oxide synthase isoforms and counteracting the detrimental effects of nicotine on the endothelium.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS) Expression

This compound has been observed to enhance the expression of endothelial nitric oxide synthase (eNOS). The eNOS enzyme is crucial for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation and the inhibition of platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation. Research indicates that this compound treatment can lead to an increase in both eNOS mRNA and protein levels in endothelial cells. This upregulation is associated with improved endothelial function and is a significant mechanism for its potential vasoprotective effects.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

In contrast to its effect on eNOS, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS). While NO produced by eNOS is protective, excessive NO generated by iNOS during inflammatory conditions can be cytotoxic and contribute to tissue damage. Studies have demonstrated that this compound can suppress the induction of iNOS in response to inflammatory stimuli such as lipopolysaccharide (LPS). This inhibitory action on iNOS expression is a key component of this compound's anti-inflammatory properties, helping to mitigate the harmful effects of excessive NO production during inflammation.

Attenuation of Nicotine-Induced Endothelial Dysfunction Pathways

Nicotine, a major component of tobacco, is known to induce endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. Research has shown that this compound can counteract the harmful effects of nicotine on endothelial cells. It has been found to mitigate nicotine-induced reductions in eNOS activity and NO production. Furthermore, this compound appears to interfere with the signaling pathways activated by nicotine that lead to increased oxidative stress and inflammation within the endothelium. By attenuating these nicotine-driven dysfunctional pathways, this compound may offer a protective effect against smoking-related vascular damage.

Anti-inflammatory Signalling Pathways

This compound also exerts significant anti-inflammatory effects by targeting the expression of key pro-inflammatory cytokines, namely Interleukin-8 (IL-8) and Interleukin-1β (IL-1β).

Inhibition of Interleukin-8 (IL-8) Expression

Interleukin-8 (IL-8) is a potent chemokine that plays a critical role in the recruitment and activation of neutrophils during inflammation. Elevated levels of IL-8 are associated with various inflammatory diseases. Scientific evidence indicates that this compound can effectively inhibit the expression of IL-8 in response to inflammatory triggers. By downregulating IL-8 production, this compound can reduce the influx of neutrophils to sites of inflammation, thereby dampening the inflammatory cascade.

Suppression of Interleukin-1β (IL-1β) Expression

Interleukin-1β (IL-1β) is a pivotal pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. Its overproduction is implicated in the pathogenesis of numerous chronic inflammatory conditions. This compound has been demonstrated to suppress the expression of IL-1β at the transcriptional level. This suppression of IL-1β production is a crucial mechanism underlying the broad anti-inflammatory activity of this compound, contributing to its potential therapeutic utility in inflammatory disorders.

Regulation of Tumor Necrosis Factor-α (TNF-α) Expression

Tumor Necrosis Factor-α (TNF-α) is a key cytokine involved in systemic inflammation and the acute phase response. nih.gov Its dysregulation is implicated in a variety of inflammatory diseases. nih.gov Research into the anti-inflammatory properties of various natural compounds often includes their effect on TNF-α expression. In the context of inflammation, macrophages activated by stimuli like lipopolysaccharide (LPS) are major producers of TNF-α. msdmanuals.com The signaling pathways leading to TNF-α production are complex and involve cascades such as the Raf-1/MEK1-MEK2/ERK1-ERK2 pathway. semanticscholar.org

Studies on plant-derived molecules have shown inhibitory activity against TNF-α. For instance, paeoniflorin has demonstrated the ability to inhibit TNF-α. msdmanuals.com Similarly, Amoradicin, a prenylflavanone, has shown inhibitory effects on TNF-α in LPS-stimulated cells. msdmanuals.com While direct studies extensively detailing the specific mechanisms of this compound on TNF-α regulation are emerging, the general approach for assessing such effects involves measuring TNF-α levels in relevant cell lines (e.g., macrophages) after stimulation (e.g., with LPS) and treatment with the compound . The reduction in TNF-α levels would indicate an anti-inflammatory potential by modulating this key cytokine.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

The antioxidant activity of a compound is a critical aspect of its potential therapeutic benefits, as oxidative stress is implicated in numerous pathological conditions. This compound's antioxidant capabilities can be understood through its performance in various in vitro assays that measure different facets of antioxidant action.

The capacity of a compound to directly scavenge free radicals is a primary indicator of its antioxidant potential. This is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The DPPH assay is a widely used method to assess the free-radical scavenging ability of antioxidants. mdpi.com The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm; when it reacts with an antioxidant, it is reduced, leading to a decrease in absorbance. mdpi.com This change is colorimetric, with the purple color of the DPPH solution fading to yellow. mdpi.com The scavenging activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The ABTS assay is another common method for determining the antioxidant capacity of compounds. abo.fi The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a characteristic absorbance. abo.fi In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization of the solution, which is measured spectrophotometrically. abo.fi This assay is applicable to both hydrophilic and lipophilic antioxidants. patheon.com

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow. mdpi.com | Decrease in absorbance at 517 nm. abo.fi |

| ABTS Radical Scavenging Assay | Reduction of the ABTS radical cation (ABTS•+) by an antioxidant, resulting in decolorization. abo.fi | Decrease in absorbance at a specific wavelength (e.g., 734 nm). abo.fi |

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation. mdpi.com This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. nih.gov

In the TBARS assay, the sample is heated with thiobarbituric acid (TBA) under acidic conditions. nih.gov The MDA present in the sample reacts with TBA to form a pink chromogen, which is measured spectrophotometrically at around 532 nm. nih.gov A lower absorbance in the presence of a compound indicates its ability to inhibit lipid peroxidation. It is important to note that the TBARS assay can have limitations in terms of specificity, as TBA can react with other substances in biological samples.

| Assay | Analyte | Principle | Detection |

|---|---|---|---|

| TBARS Assay | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances. mdpi.com | Reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct. nih.gov | Spectrophotometric measurement of the pink MDA-TBA adduct at ~532 nm. nih.gov |

Certain enzymes are involved in the generation of reactive oxygen species and inflammatory mediators. The inhibition of these enzymes is another mechanism through which a compound can exert antioxidant and anti-inflammatory effects.

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators that play a role in inflammation. The inhibition of lipoxygenase can therefore reduce inflammation and oxidative stress.

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. The degradation of hyaluronic acid can lead to increased tissue permeability and is associated with inflammation. Inhibitors of hyaluronidase can have anti-inflammatory and anti-allergic effects.

| Enzyme | Function | Effect of Inhibition |

|---|---|---|

| Lipoxygenase (LOX) | Catalyzes the oxidation of polyunsaturated fatty acids, producing inflammatory mediators like leukotrienes. | Reduction in inflammation and oxidative stress. |

| Hyaluronidase | Degrades hyaluronic acid, increasing tissue permeability. | Anti-inflammatory and anti-allergic effects. |

Bioavailability Enhancement Properties of this compound M in Research Systems

The bioavailability of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is influenced by various factors, including their chemical form (e.g., triglycerides, ethyl esters, phospholipids). Enhancing the bioavailability of these essential fatty acids is a key area of research in nutrition and pharmacology.

Currently, there is a lack of specific research findings directly investigating the role of this compound M in augmenting the bioavailability of omega-3 fatty acids. The scientific literature readily available through comprehensive searches does not provide direct evidence or mechanistic studies on this specific interaction. General strategies to enhance the bioavailability of poorly soluble compounds include the use of lipid-based formulations, solid dispersions, and particle size reduction. While it is plausible that certain compounds could influence the absorption and bioavailability of others, dedicated studies are required to establish such a relationship for this compound M and omega-3 fatty acids.

Emerging Research Applications and Future Translational Avenues for Lepidoside

Agricultural Biotechnology Research: Biopesticide Development

The agricultural sector is increasingly exploring alternatives to synthetic chemical pesticides due to environmental concerns and the development of pest resistance. Biopesticides, derived from natural sources, offer a more eco-friendly approach to pest management. uni.lu Research indicates that Lepidoside, or preparations containing it, is being investigated and applied in agricultural settings for pest control.

Specifically, a "Lepidosid biopreparatı" has been mentioned in the context of controlling pests in trees and tomatoes. Its application at a rate of 3 kg/ha every 15 days has been noted for trees. Another study mentions the biological effectiveness of a 0.2% biological preparation - Lepidosid (100 milliard spores) against a pest, showing 75-80% effectiveness. This suggests that this compound-based formulations are being developed and tested for their efficacy as biopesticides, potentially targeting lepidopteran pests, given the compound's name similarity to the insect order Lepidoptera. The use of such biopreparations aligns with the principles of integrated pest management (IPM) and sustainable agriculture, aiming to reduce reliance on synthetic chemicals.

Functional Food and Nutraceutical Research Applications

Functional foods and nutraceuticals are gaining prominence for their potential health benefits beyond basic nutrition. Natural compounds from plants are a significant source for the development of such products. The presence of this compound in Lepidium species, such as Lepidium perfoliatum, links it to plants that have been traditionally used and are being investigated for their dietary and health-promoting properties.

For instance, Lepidium peruvianum (Maca), another species within the same genus, is recognized for its traditional use and accepted functionality, with research exploring its potential dietary, therapeutic, and health benefits. While direct research specifically detailing this compound's role or efficacy as a functional food or nutraceutical compound is limited in the provided information, its origin from plants with established traditional uses and ongoing nutraceutical research suggests a potential area for future exploration. Research in this area would likely focus on isolating and characterizing this compound from these sources and evaluating its potential health effects.

Lead Compound Discovery for Targeted Therapeutic Research

Natural products are a valuable source of lead compounds for drug discovery. Research in targeted therapeutics often involves identifying compounds that can modulate specific biological pathways or exhibit desirable activities like cytotoxicity or anti-inflammatory effects.

Challenges and Future Directions in this compound Research and Development

Research into natural compounds like this compound faces several challenges. These can include the complexity of isolating and purifying the compound from natural sources, ensuring consistent quality and yield, and conducting rigorous scientific studies to validate traditional uses and explore new applications. For biopesticide development, challenges in wider adoption of biopesticides can include production scalability, cost-effectiveness compared to synthetic alternatives, and achieving consistent efficacy under varying environmental conditions.

For therapeutic applications, the challenges involve detailed mechanistic studies, establishing structure-activity relationships, demonstrating efficacy and safety in relevant models, and navigating the complex process of preclinical and clinical development. The limited specific research findings on this compound in areas like metabolic pathway inhibition, cytotoxicity against specific cell lines, and anti-inflammatory/neuroprotective effects highlight the early stage of research in these areas for this particular compound based on the provided information.

Future directions for this compound research should focus on:

Comprehensive studies to understand its precise mechanisms of action in areas where potential activity is suggested, such as biopesticide effects.

Detailed phytochemical analysis of this compound-containing extracts and the isolation and purification of this compound to enable targeted research.

In vitro and in vivo studies to systematically evaluate its potential in targeted therapeutic areas, including metabolic pathway modulation, cytotoxicity against a range of cancer cell lines, and anti-inflammatory and neuroprotective effects, to generate specific data for this compound.

Exploring sustainable and scalable methods for obtaining this compound, either through optimized extraction from natural sources or potential synthesis.

Investigating the potential for developing standardized this compound-containing extracts or isolated this compound as biopesticides, functional food ingredients, or lead compounds for pharmaceutical development, supported by robust scientific evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.